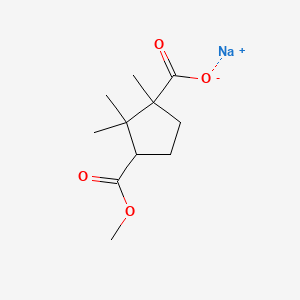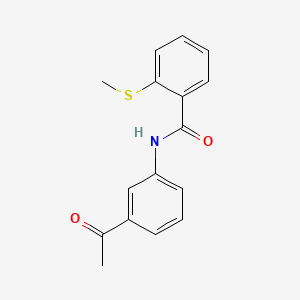![molecular formula C24H22N2O4 B4956141 N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-butoxybenzamide](/img/structure/B4956141.png)
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-butoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-butoxybenzamide, also known as BMB, is a chemical compound that has been extensively studied for its potential therapeutic applications. BMB belongs to a class of compounds known as benzoxazoles, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.
作用機序
The exact mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-butoxybenzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory mediators such as prostaglandins. This compound has also been shown to inhibit the activity of the protein kinase Akt, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer properties, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. This compound has also been shown to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress.
実験室実験の利点と制限
One advantage of using N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-butoxybenzamide in lab experiments is that it has been extensively studied and its properties are well-characterized. Additionally, this compound is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of using this compound is that it can be expensive, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-butoxybenzamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways and enzymes. Finally, more research is needed to explore the potential antibacterial properties of this compound and its potential use in the development of new antibiotics.
合成法
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-butoxybenzamide can be synthesized using a variety of methods, including the reaction of 3-(1,3-benzoxazol-2-yl)-4-hydroxyphenylamine with 3-butoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified using column chromatography. The yield of this compound can vary depending on the specific reaction conditions used, but typically ranges from 50-70%.
科学的研究の応用
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-butoxybenzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the anticancer properties of this compound, which has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to have anti-inflammatory effects, which may make it useful for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound has been investigated for its potential antibacterial properties, which could be useful in the development of new antibiotics.
特性
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-butoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-2-3-13-29-18-8-6-7-16(14-18)23(28)25-17-11-12-21(27)19(15-17)24-26-20-9-4-5-10-22(20)30-24/h4-12,14-15,27H,2-3,13H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCRXQSPGKMNPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
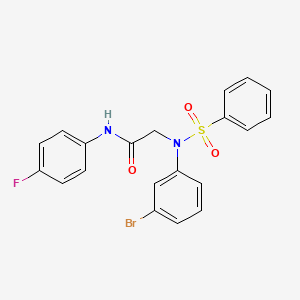
![2-fluoro-N-{4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B4956074.png)
![5,7-bis(difluoromethyl)-N-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4956077.png)
![5-bromo-N-dibenzo[b,d]furan-3-yl-2-methoxybenzamide](/img/structure/B4956082.png)
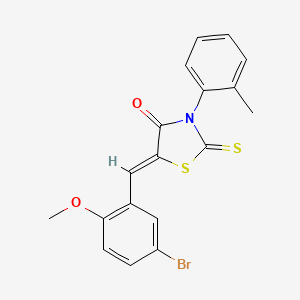
![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4956096.png)
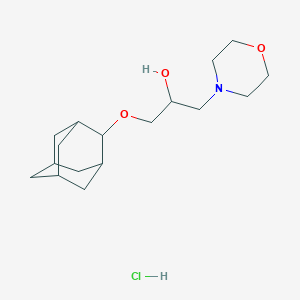
![N-cyclopentyl-4,4,4-trifluoro-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)butanamide](/img/structure/B4956110.png)
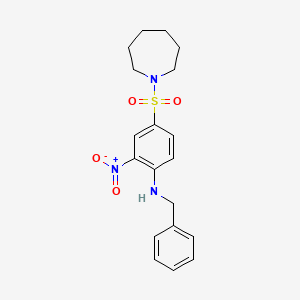
![1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-methoxypiperidine](/img/structure/B4956114.png)
